

4-Methylnicotinamide CAS number and chemical structure

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Compound of Interest

Compound Name: 4-Methylnicotinamide

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An In-Depth Technical Guide to **4-Methylnicotinamide** and its Biologically Active Isomer

This technical guide provides a comprehensive overview of **4-Methylnicotinamide**, including its chemical identity and properties. Due to the limited specific research on the 4-methyl isomer, this guide also incorporates extensive information on the well-studied and biologically significant isomer, 1-Methylnicotinamide (MNA), to provide a broader context for researchers, scientists, and drug development professionals.

Chemical Identity of 4-Methylnicotinamide

CAS Number: 7250-52-4[1][2][3]

Chemical Structure: **4-Methylnicotinamide**, also known as 4-methyl-3-pyridinecarboxamide, has the molecular formula $C_7H_8N_2O$ and a molecular weight of 136.15 g/mol .[1][2][3][4] The structure consists of a pyridine ring with a carboxamide group at the 3-position and a methyl group at the 4-position.

Synonyms: 4-Methyl-3-pyridinecarboxamide, NSC 131712, NSC 30041.[1]

Physicochemical Properties

The following table summarizes the key physicochemical properties of **4-Methylnicotinamide**.

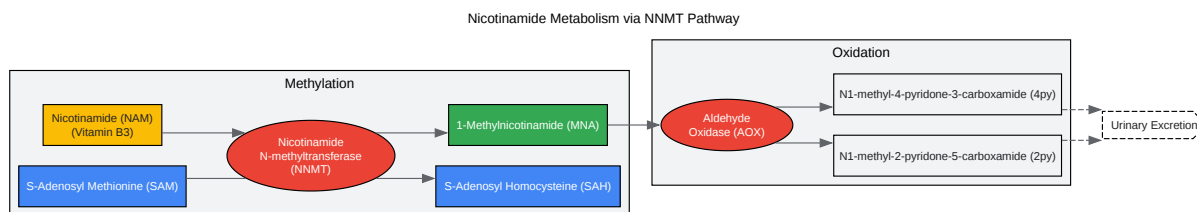
Property	Value	Source
Molecular Formula	C ₇ H ₈ N ₂ O	[1][2][3]
Molecular Weight	136.15 g/mol	[1][2][3]
Melting Point	102-105 °C	[2]
Boiling Point	294.1 °C at 760 mmHg	[2]
Density	1.157 g/cm ³	[2]
Flash Point	131.6 °C	[2]
LogP	1.37310	[2]
Refractive Index	1.561	[2]

Biological Context: The Significance of 1-Methylnicotinamide (MNA)

While data on **4-Methylnicotinamide** is sparse, its isomer, 1-Methylnicotinamide (MNA), is an extensively studied, biologically active metabolite of nicotinamide (Vitamin B3).[5][6] MNA is formed in the liver by the enzyme Nicotinamide N-methyltransferase (NNMT).[5][6] Once considered an inactive clearance product, recent studies have revealed its significant role in various physiological and pathological processes.[5]

Biosynthesis and Metabolism

Nicotinamide N-methyltransferase (NNMT) catalyzes the methylation of nicotinamide using S-adenosyl-L-methionine (SAM) as a methyl donor, producing MNA and S-adenosyl-L-homocysteine (SAH).[5][7] MNA can be further oxidized by aldehyde oxidase (AOX) to N1-methyl-2-pyridone-5-carboxamide (2py) and N1-methyl-4-pyridone-3-carboxamide (4py), which are then excreted in the urine.[5] This metabolic pathway is crucial for regulating the cellular levels of nicotinamide and, consequently, the biosynthesis of NAD+.[7][8]



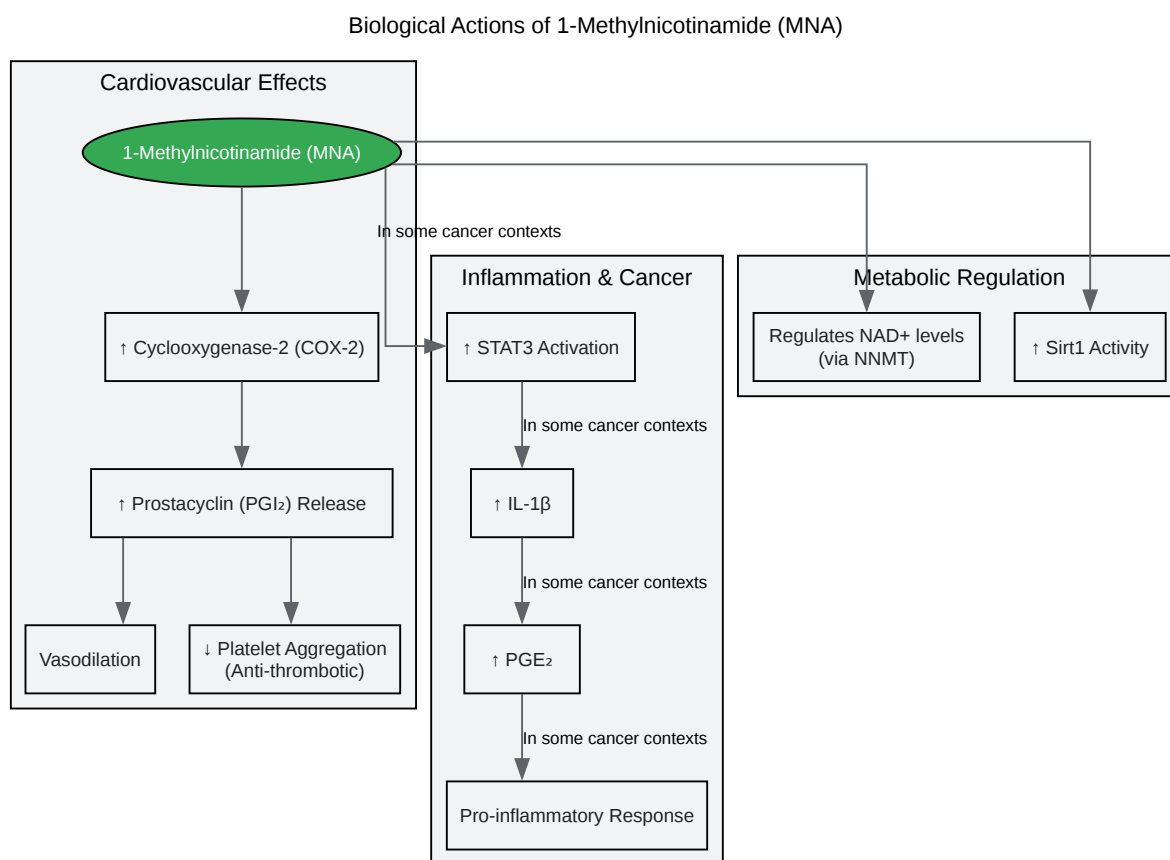
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Caption: Metabolic pathway of nicotinamide methylation to 1-methylnicotinamide (MNA) and its subsequent oxidation.

Signaling Pathways and Biological Functions of MNA

MNA is now recognized as an important signaling molecule with diverse biological activities.

- **Endothelial Function and Antithrombotic Effects:** MNA improves endothelial function and exerts antithrombotic effects.[9][10] This action is mediated by the release of prostacyclin (PGI₂), a potent vasodilator and inhibitor of platelet aggregation, through a mechanism involving cyclooxygenase-2 (COX-2).[6][11]
- **Anti-inflammatory and Immunomodulatory Roles:** MNA has demonstrated anti-inflammatory properties.[6][12] In the context of ovarian cancer, MNA has been identified as an immune regulatory metabolite that can induce T cells to secrete the tumor-promoting cytokine TNF- α . [13]
- **Metabolic Regulation:** The NNMT-MNA pathway plays a significant role in cellular metabolism. By consuming SAM, NNMT can influence epigenetic processes like histone methylation.[14] Overexpression of NNMT is linked to various cancers and can lead to reduced NAD⁺ and SAM levels, activating the STAT3 signaling pathway, which in turn promotes inflammation and cancer progression.[15]



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Caption: Key signaling pathways and biological effects influenced by 1-methylnicotinamide (MNA).

Experimental Protocols

This section provides a detailed methodology for a key experiment cited in the literature for assessing the biological activity of MNA.

Protocol: In Vivo Assessment of Anti-thrombotic Activity of MNA in Rats

This protocol is adapted from studies investigating the anti-thrombotic effects of MNA in an experimental model of arterial thrombosis in rats.[6]

Objective: To determine the dose-dependent effect of MNA on arterial thrombus formation in vivo.

Materials:

- Male Wistar rats (350-500 g)
- 1-Methylnicotinamide (MNA)
- Pentobarbital (anesthetic)
- 0.9% NaCl (vehicle)
- Indomethacin or Rofecoxib (COX inhibitors, for mechanism investigation)
- Surgical equipment for vessel exposure and ligation
- Collagen-coated strip or similar thrombogenic surface

Procedure:

- **Animal Preparation:** Anesthetize rats with pentobarbital (40 mg/kg, i.p.).
- **Drug Administration:** Administer MNA intravenously (i.v.) at various doses (e.g., 3, 10, and 30 mg/kg) or vehicle (0.9% NaCl) 5-10 minutes before the induction of thrombosis. For mechanistic studies, a COX inhibitor (e.g., indomethacin, 2.5 mg/kg, i.v.) can be administered 10 minutes prior to MNA.
- **Induction of Arterial Thrombosis:**
 - Surgically expose the femoral artery or carotid artery.

- Induce thrombosis using a standardized injury model. One common method involves creating an extracorporeal shunt where blood flows over a collagen-coated surface, leading to thrombus formation.
- Allow blood to superfuse the thrombogenic surface for a set period (e.g., 20-30 minutes).
- Measurement of Thrombus:
 - After the superfusion period, carefully remove the thrombus that has formed on the collagen strip.
 - Air-dry the thrombus at 37°C.
 - Weigh the dried thrombus 24 hours after the experiment to determine its mass.
- Data Analysis:
 - Compare the mean thrombus weight in MNA-treated groups to the vehicle-treated control group.
 - Analyze for a dose-dependent effect.
 - Statistical analysis can be performed using an appropriate test, such as ANOVA followed by a post-hoc test.

Associated Assays:

- Measurement of Prostacyclin (PGI₂) Release: Collect arterial blood samples before and at various time points (e.g., 15, 30, 60 min) after MNA injection. Measure the plasma concentration of the stable PGI₂ metabolite, 6-keto-PGF₁α, using a commercially available enzyme immunoassay (EIA) kit.[\[6\]](#)

Conclusion

4-Methylnicotinamide is a defined chemical entity with known properties. However, the majority of recent and impactful research in this chemical family has focused on its isomer, 1-Methylnicotinamide (MNA). MNA has emerged from being considered a simple metabolite to a key regulator of cardiovascular, inflammatory, and metabolic pathways. For researchers in drug

development, understanding the NNMT-MNA axis provides a promising avenue for exploring therapeutic targets for a range of diseases, including cardiovascular disorders, inflammatory conditions, and cancer. Further investigation is required to determine if **4-Methylnicotinamide** possesses any unique biological activities.

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